6-Bromo-4-fluorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluorobenzo[d]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 6-Bromo-4-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 4-fluorobenzo[d]thiazole with bromine in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require heating to achieve the desired product .
Chemical Reactions Analysis
6-Bromo-4-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-Bromo-4-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Bromo-4-fluorobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
6-Bromo-4-chlorobenzo[d]thiazole: Similar in structure but contains a chlorine atom instead of fluorine.
6-Bromo-4-methylbenzo[d]thiazole: Contains a methyl group instead of fluorine.
4-Fluorobenzo[d]thiazole: Lacks the bromine atom but retains the fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents.
Properties
Molecular Formula |
C7H3BrFNS |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
InChI Key |
CVFRSCIDHQWFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.